molecular formula C8H13NO2S B8480894 2-(1,1-Diethoxymethyl)thiazole

2-(1,1-Diethoxymethyl)thiazole

Cat. No.: B8480894
M. Wt: 187.26 g/mol
InChI Key: NYSNEKLZVZGNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Diethoxymethyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Diethoxymethyl)thiazole typically involves the reaction of thiazole with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form thiazolidines, which are saturated analogs of thiazoles.

    Substitution: Nucleophilic substitution reactions can occur at the diethoxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(1,1-Diethoxymethyl)thiazole has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur and nitrogen heterocycles.

    Medicine: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.

    Industry: The compound is used in the development of agrochemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Diethoxymethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxymethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    2-Methylthiazole: Similar structure but with a methyl group instead of a diethoxymethyl group.

    2-Aminothiazole: Contains an amino group, making it more reactive in certain biological applications.

    2-Phenylthiazole: Has a phenyl group, which imparts different chemical and physical properties.

Uniqueness: 2-(1,1-Diethoxymethyl)thiazole is unique due to the presence of the diethoxymethyl group, which enhances its solubility and reactivity compared to other thiazole derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

2-(diethoxymethyl)-1,3-thiazole

InChI

InChI=1S/C8H13NO2S/c1-3-10-8(11-4-2)7-9-5-6-12-7/h5-6,8H,3-4H2,1-2H3

InChI Key

NYSNEKLZVZGNCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC=CS1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-thiazole carboxaldehyde (25 g, 221 mmol), triethylorthoformate (46 mls, 41 g, 276 mmol) and para-toluenesulphonic acid (1.52 g, 9 mmol) in ethanol (200 ml) was sured for 16 hours under a nitrogen atmosphere at ambient temperature. A further amount of para-toluenesulphonic acid (2 g, 11 mmol) was added and the reaction stirred for another 16 hours. The mixture was treated with sodium bicarbonate to pH 9, stirred for a further 5 minutes and then filtered and the filtrate evaporated to dryness to give 2-(1,1-diethoxymethyl)thiazole as a clear oil, which was used without flirher purification (41 g, 99%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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